molecular formula C17H17ClN2O5S B11310884 4-Acetyl-2-methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

4-Acetyl-2-methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11310884
M. Wt: 396.8 g/mol
InChI Key: LNQFLBNCBXYKHS-UHFFFAOYSA-N
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Description

4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines aromatic and heterocyclic elements, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the aromatic and pyrimidine components, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and coupling catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
  • 4-ACETYL-2-METHYLPHENYL 5-BROMO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE

Uniqueness

4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and structural elements

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

(4-acetyl-2-methylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C17H17ClN2O5S/c1-4-7-26(23,24)17-19-9-13(18)15(20-17)16(22)25-14-6-5-12(11(3)21)8-10(14)2/h5-6,8-9H,4,7H2,1-3H3

InChI Key

LNQFLBNCBXYKHS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C(=O)C)C)Cl

Origin of Product

United States

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